molecular formula C8H6ClFO2 B183525 3-Chloro-4-fluorophenyl acetate CAS No. 199586-28-2

3-Chloro-4-fluorophenyl acetate

Cat. No.: B183525
CAS No.: 199586-28-2
M. Wt: 188.58 g/mol
InChI Key: IPSIPXOXHRSGTM-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl acetate is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorophenyl acetate typically involves the esterification of 3-chloro-4-fluorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorophenyl acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine and fluorine atoms on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-4-fluorophenol and acetic acid in the presence of a strong acid or base.

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl acetates with different functional groups.

    Hydrolysis: 3-Chloro-4-fluorophenol and acetic acid.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

3-Chloro-4-fluorophenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorophenyl acetate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The molecular targets and pathways involved would depend on the specific enzyme and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenol: The parent phenol compound, which can be used to synthesize 3-Chloro-4-fluorophenyl acetate.

    4-Chloro-3-fluorophenyl acetate: An isomer with the chlorine and fluorine atoms in different positions on the phenyl ring.

    3-Bromo-4-fluorophenyl acetate: A similar compound where the chlorine atom is replaced by a bromine atom.

Uniqueness

This compound is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes

Properties

IUPAC Name

(3-chloro-4-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIPXOXHRSGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611700
Record name 3-Chloro-4-fluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199586-28-2
Record name 3-Chloro-4-fluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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